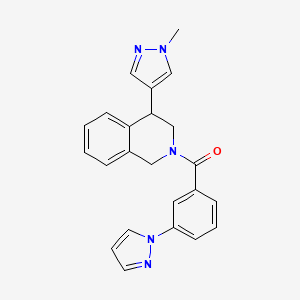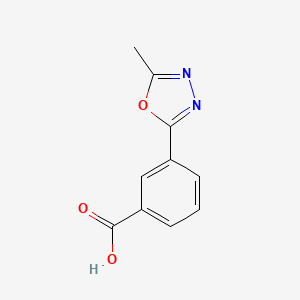![molecular formula C17H12FN5O3 B2686168 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040700-07-9](/img/structure/B2686168.png)
7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various functional groups such as a fluoro, hydroxy, and methoxyphenyl group
Mécanisme D'action
Target of Action
Indole derivatives and triazoles are known to bind with high affinity to multiple receptors , suggesting that “7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” might also interact with various biological targets.
Mode of Action
The mode of action of this compound would depend on its specific targets. Generally, indole derivatives and triazoles can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. Indole derivatives and triazoles can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives and triazoles , the effects could be quite varied.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Construction: The quinazoline moiety is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinazoline ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-fluoro-5-hydroxy-N-(2-methoxyphenyl)quinazoline-3-carboxamide: Lacks the triazole ring, which may result in different chemical reactivity and biological activity.
5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide: Lacks the fluoro group, potentially affecting its interaction with molecular targets.
7-fluoro-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide: Lacks the hydroxy group, which may influence its solubility and reactivity.
Uniqueness
The presence of the fluoro, hydroxy, and methoxyphenyl groups in 7-fluoro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide contributes to its unique chemical properties and potential applications. These functional groups enhance its reactivity and enable the formation of a wide range of derivatives with diverse biological activities.
Propriétés
IUPAC Name |
7-fluoro-N-(2-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O3/c1-26-13-5-3-2-4-11(13)19-17(25)14-15-20-16(24)10-8-9(18)6-7-12(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPULLOWBYMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2686086.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2686089.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2686095.png)
![ethyl 2-[(2-{[(3,4-dichlorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2686096.png)

![2,6-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2686098.png)

![7-Fluoro-3-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2686104.png)


![methyl 5-[(1Z)-2-(4-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2686107.png)
![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2686108.png)
